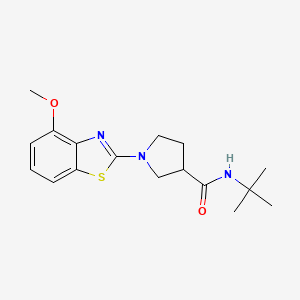![molecular formula C15H17BrN4 B6472748 4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}pyrimidine CAS No. 2640836-03-7](/img/structure/B6472748.png)
4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}pyrimidine is a chemical compound that features a piperazine ring substituted with a bromophenyl group and a pyrimidine ring
Wirkmechanismus
Target of Action
Compounds with a similar structure, such as piperazine derivatives, have been found to interact with a variety of targets, including receptors and enzymes involved in neurotransmission . These targets play crucial roles in various biological processes, including neuronal signaling, immune response, and cellular metabolism .
Mode of Action
It is known that piperazine derivatives can modulate the activity of their targets, leading to changes in cellular signaling and function . This can result in a variety of effects, depending on the specific target and the context in which the compound is acting.
Biochemical Pathways
Piperazine derivatives have been found to interact with various biochemical pathways, including those involved in neurotransmission, immune response, and cellular metabolism . The downstream effects of these interactions can include changes in cellular signaling, gene expression, and cellular function.
Pharmacokinetics
It is known that the piperazine moiety found in this compound can positively modulate the pharmacokinetic properties of a drug substance . This can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), potentially enhancing its bioavailability and therapeutic efficacy.
Result of Action
Based on the known effects of similar compounds, it can be hypothesized that this compound may modulate cellular signaling, gene expression, and cellular function . These effects could potentially contribute to its therapeutic efficacy.
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl group, using reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of the corresponding amines.
Substitution: Formation of methoxy-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}pyrimidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}pyrimidine
- 4-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}pyrimidine
- 4-{4-[(4-methylphenyl)methyl]piperazin-1-yl}pyrimidine
Uniqueness
4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}pyrimidine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its analogs with different substituents .
Eigenschaften
IUPAC Name |
4-[4-[(4-bromophenyl)methyl]piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4/c16-14-3-1-13(2-4-14)11-19-7-9-20(10-8-19)15-5-6-17-12-18-15/h1-6,12H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFZZUKTDGFUGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Br)C3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine](/img/structure/B6472670.png)
![2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine](/img/structure/B6472678.png)
![4-{[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]oxy}pyridine](/img/structure/B6472681.png)
![4-{[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6472686.png)
![N-[1-(cyclopropylmethyl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6472694.png)
![N-{1-[(oxan-2-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6472702.png)
![N-{1-[(oxan-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6472706.png)
![4-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6472707.png)
![2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B6472720.png)
![benzyl[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]methylamine](/img/structure/B6472726.png)
![3-(4-{4-[4-(2-carbamoylethyl)phenoxy]phenoxy}phenyl)propanamide](/img/structure/B6472742.png)
![1-[4-(4-{[1-(3-fluoropyridin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6472755.png)

![1-[4-(4-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6472772.png)
